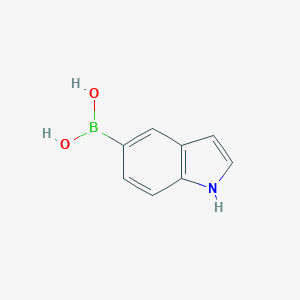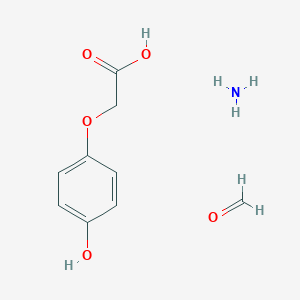
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is a synthetic polymer that has garnered significant attention in the field of drug delivery. This compound is synthesized by the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde, resulting in a unique structure that allows for controlled release of drugs.
Vorbereitungsmethoden
The synthesis of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid involves the condensation of 2-(4-hydroxyphenoxy)acetic acid with formaldehyde. This reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting polymer is a cross-linked network of chains that can be further modified to incorporate various drugs. Industrial production methods may involve optimizing reaction conditions to ensure high yield and purity of the polymer.
Analyse Chemischer Reaktionen
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that can enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its biocompatibility.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a matrix for controlled drug release, allowing for sustained therapeutic effects.
Biology: It has been shown to have minimal toxicity and immunogenicity in animal studies, making it suitable for biological applications.
Medicine: The polymer’s biocompatibility and biodegradability make it an ideal candidate for drug delivery systems in humans.
Wirkmechanismus
The mechanism of action of Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is based on its unique structure. The polymer is designed to release drugs slowly over time, allowing for sustained therapeutic effects. This is achieved through the cross-linked network of chains, which slows down the diffusion of drugs out of the polymer matrix. The polymer’s biocompatibility and stability further enhance its effectiveness in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid is unique due to its ability to be modified to incorporate various drugs, allowing for targeted drug delivery and reduced side effects. Similar compounds include:
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polymer used in drug delivery systems.
Polyethylene glycol (PEG): A polymer used to improve the solubility and stability of drugs.
Chitosan: A natural polymer used in drug delivery and tissue engineering.
Each of these compounds has its own unique properties and applications, but this compound stands out for its controlled drug release capabilities and biocompatibility.
Eigenschaften
CAS-Nummer |
146058-45-9 |
|---|---|
Molekularformel |
C9H13NO5 |
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
azane;formaldehyde;2-(4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C8H8O4.CH2O.H3N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-2;/h1-4,9H,5H2,(H,10,11);1H2;1H3 |
InChI-Schlüssel |
XJTOEJPTYBABBZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
Kanonische SMILES |
C=O.C1=CC(=CC=C1O)OCC(=O)O.N |
Synonyme |
2-(4-hydroxyphenoxy)acetic acid-formaldehyde polymer RG 13577 RG-13577 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


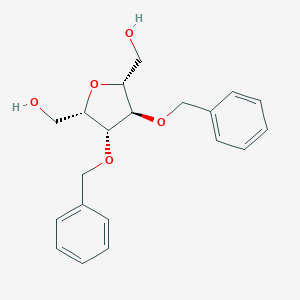
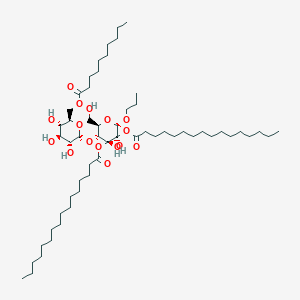
![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)
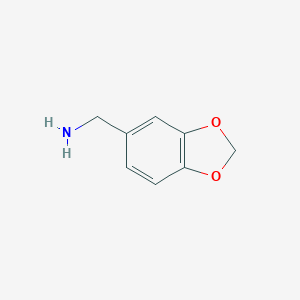
![Thieno[2,3-b]pyrazine-6-carboxylic acid,1,2,3,4-tetrahydro-2,3-dioxo-7-propyl-](/img/structure/B131079.png)
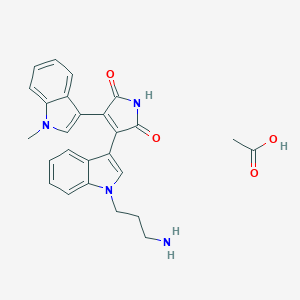
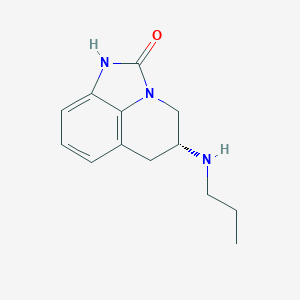
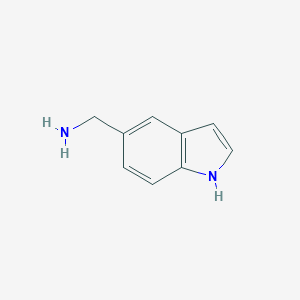
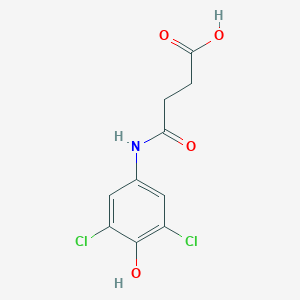
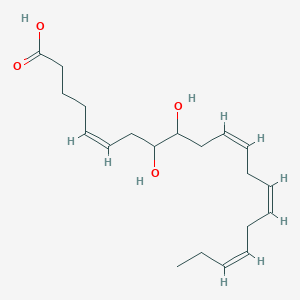
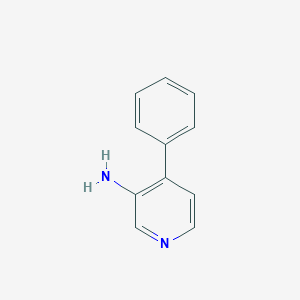
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)
